

Bis-PEG15-acid CAS number and spectral data (NMR, MS)

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Compound of Interest

Compound Name: *Bis-PEG15-acid*

Cat. No.: *B1192367*

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Technical Guide: Bis-PEG15-acid (CAS No. 51178-68-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bis-PEG15-acid**, a homobifunctional crosslinker with applications in bioconjugation, drug delivery, and surface modification. This document details its chemical properties, provides representative analytical methodologies, and outlines its utility in scientific research.

Core Properties of Bis-PEG15-acid

Bis-PEG15-acid is a polyethylene glycol (PEG) derivative containing a carboxylic acid group at each terminus of a 15-unit ethylene glycol chain. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media.^{[1][2][3][4]} The terminal carboxylic acids can be readily reacted with primary amine groups in the presence of coupling agents to form stable amide bonds.^[1]

Property	Value	Reference
CAS Number	51178-68-8	
Chemical Formula	C ₃₄ H ₆₆ O ₁₉	
Molecular Weight	Approximately 778.9 g/mol	
Appearance	White to off-white solid	
Purity	Typically ≥95%	
Solubility	Soluble in water, DMF, and DMSO	
Storage	-20°C for long-term storage	

Spectral Data and Characterization

While specific spectra for **Bis-PEG15-acid** are not publicly available, this section outlines standardized protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for PEG-containing molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure and purity of **Bis-PEG15-acid**. The repeating ethylene glycol units will produce a characteristic signal, and the terminal groups will have distinct chemical shifts.

- Sample Preparation: Dissolve 5-10 mg of **Bis-PEG15-acid** in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Temperature: Room temperature.
 - Pulse Program: Standard single-pulse ¹H acquisition.

- Data Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- Data Analysis:
 - Integrate the peaks corresponding to the PEG backbone (typically a broad singlet around 3.6 ppm) and the protons adjacent to the carboxylic acid groups.
 - The ratio of these integrals can be used to confirm the structure and estimate the PEG chain length.
 - It is important to be aware of ^{13}C satellite peaks which can sometimes be misinterpreted, especially in large polymers.

Mass Spectrometry (MS)

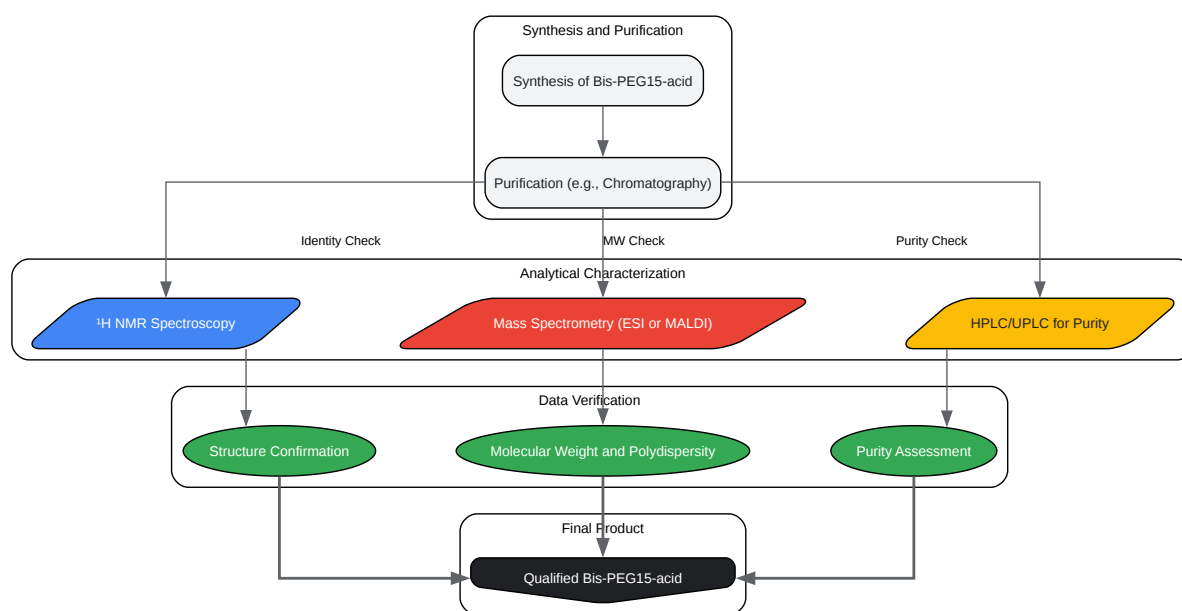
Mass spectrometry is used to determine the molecular weight and assess the polydispersity of **Bis-PEG15-acid**. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for the analysis of PEG compounds.

- Sample Preparation: Prepare a dilute solution of **Bis-PEG15-acid** (e.g., 10-100 μM) in a solvent compatible with ESI, such as a mixture of water, acetonitrile, and a small amount of formic acid or ammonium acetate to promote ionization.
- Instrument Setup:
 - Mass Spectrometer: An electrospray ionization time-of-flight (ESI-TOF) or quadrupole time-of-flight (ESI-QTOF) mass spectrometer is suitable.
 - Ionization Mode: Positive or negative ion mode can be used. Adducts with sodium ($[\text{M}+\text{Na}]^+$) or ammonium ($[\text{M}+\text{NH}_4]^+$) are commonly observed in positive mode.
- Data Acquisition:

- Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.
- Acquire data over a mass range appropriate for the expected molecular weight and charge states of the analyte.
- Data Analysis:
 - The resulting spectrum will show a distribution of peaks corresponding to the different chain lengths present in the sample, each potentially with multiple charge states.
 - The repeating unit of PEG has a mass of approximately 44 Da, which will be the characteristic difference between adjacent peaks in the mass spectrum.
 - Deconvolution software can be used to determine the zero-charge mass distribution and calculate the average molecular weight.

Logical Workflow for Quality Control of Bis-PEG15-acid

The following diagram illustrates a typical workflow for the quality control and characterization of **Bis-PEG15-acid**.



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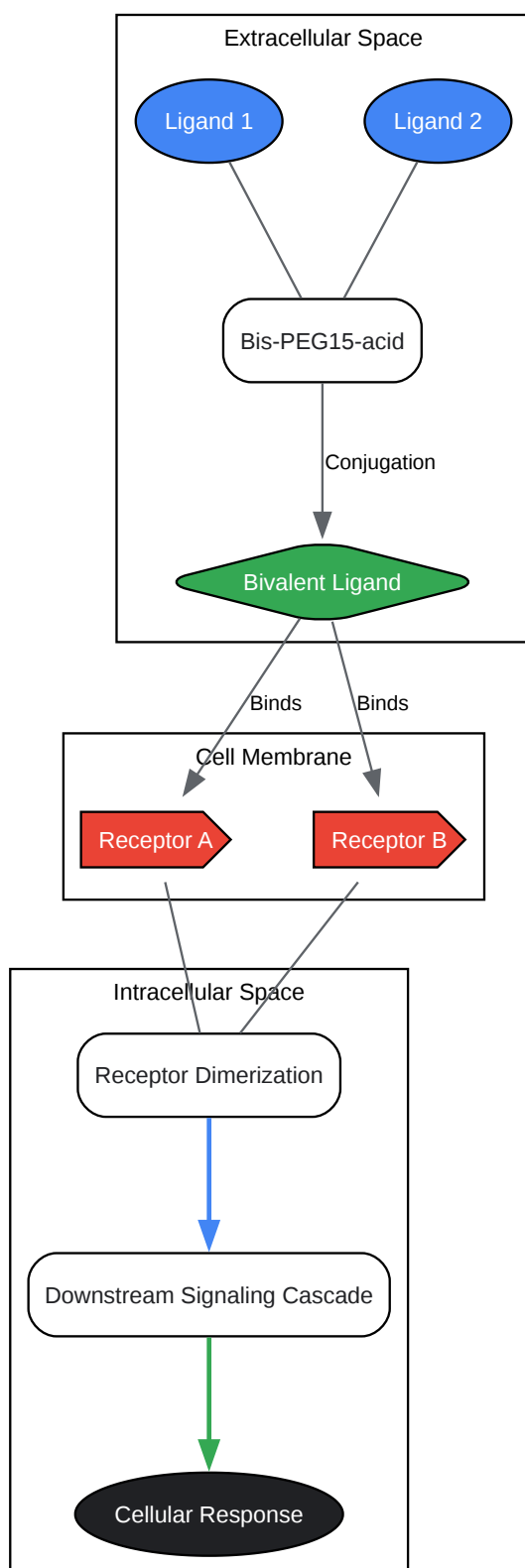
Caption: Quality control workflow for **Bis-PEG15-acid**.

Signaling Pathways and Applications

Bis-PEG15-acid itself is not directly involved in signaling pathways. However, its utility lies in its ability to conjugate molecules that are. For example, it can be used to link two different proteins to study protein-protein interactions or to create a bivalent ligand that can simultaneously engage two receptors, potentially leading to enhanced downstream signaling.

A common application is in the development of Antibody-Drug Conjugates (ADCs). In this context, **Bis-PEG15-acid** can act as a hydrophilic linker between the antibody and a cytotoxic drug. The PEG component can improve the pharmacokinetic properties of the ADC.

The following diagram illustrates the conceptual application of **Bis-PEG15-acid** in creating a bivalent ligand for receptor dimerization and subsequent signal activation.



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